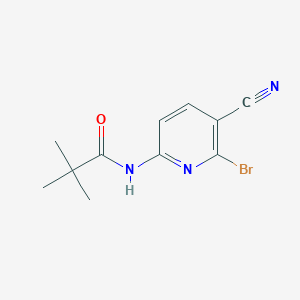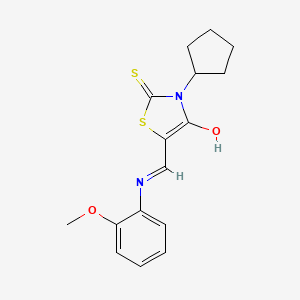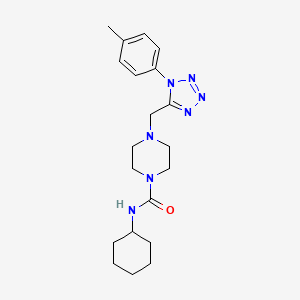
N-cyclohexyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analogues of σ Receptor Ligand for Therapeutic and Diagnostic Applications
A study highlighted the development of analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), targeting therapeutic and diagnostic applications in oncology. Modifications aimed at reducing lipophilicity involved substituting methylene groups with more polar functional groups, resulting in compounds with varied affinities for σ receptor subtypes and reduced antiproliferative activity. One analogue, (-)-(S)-9, demonstrated σ(2)-selectivity, appropriate lipophilicity for tumor cell entry, and moderate activity at the P-gp efflux pump, suggesting potential for PET radiotracer development and minimal antiproliferative effects (Abate et al., 2011).
5-HT1A Receptor Antagonists for Neuropsychiatric Disorders
Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides demonstrated their potential as reversible, selective high-affinity 5-HT1A receptor antagonists. A cyclohexanecarboxamide derivative exhibited high brain uptake, slow clearance, and stability to defluorination compared to conventional standards, marking it as a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Development of PET Radiotracers
A study on the development of fluorine-18-labeled 5-HT1A antagonists synthesized various derivatives to evaluate their biological properties in comparison to [11C]carbonyl WAY 100635. The research aimed to improve static measurement of 5-HT1A receptor distribution and dynamic changes in serotonin levels, with [18F]4d showing similar pharmacokinetic properties and specific binding ratios to [carbonyl-11C]4a, indicating its utility as a PET radioligand (Lang et al., 1999).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] for CNS Agents
Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents explored the preparation of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. These compounds showed marked inhibition of tetrabenazine-induced ptosis, indicating significant antitetrabenazine activity, a property associated with antidepressants (Martin et al., 1981).
Arylamides Hybrids as Tools for PET Radiotracers Development
A study focused on arylamides hybrids of two high-affinity σ2 receptor ligands, PB28 and RHM-1, for tumor diagnosis. The research aimed to obtain candidates for σ2 PET tracers development, identifying compounds with excellent σ(1)/σ(2) selectivities and moderate interaction with P-gp, which may limit their use in tumors overexpressing P-gp. Compound 15a emerged as an interesting tool due to its moderate P-gp interaction, suggesting its potential in developing σ(2) PET tracers useful for tumors overexpressing P-gp (Abate et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-cyclohexyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-16-7-9-18(10-8-16)27-19(22-23-24-27)15-25-11-13-26(14-12-25)20(28)21-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYUFFKLHHPXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)
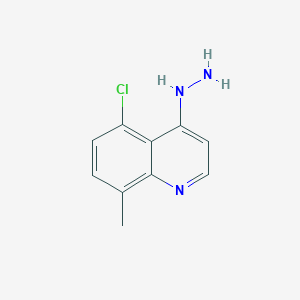
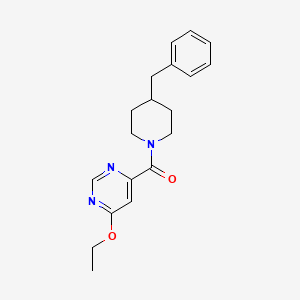
![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)
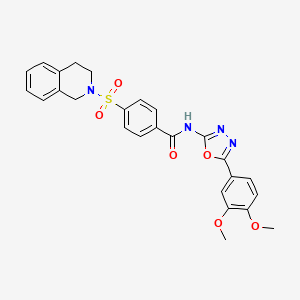

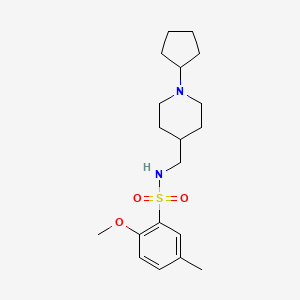
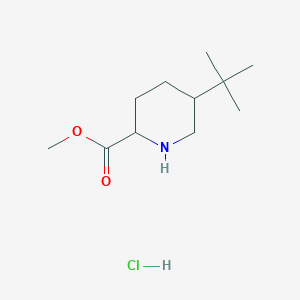
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2556205.png)
